molecular formula C9H11NO B2768764 Chroman-4-amine CAS No. 53981-38-7

Chroman-4-amine

Cat. No.: B2768764
CAS No.: 53981-38-7
M. Wt: 149.193
InChI Key: LCOFMNJNNXWKOC-UHFFFAOYSA-N
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Description

Chroman-4-amine, also known as 4-aminochroman, is a heterocyclic organic compound that belongs to the class of chromanes. It consists of a benzene ring fused to a tetrahydropyran ring with an amino group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts. This method can be adapted to introduce an amino group at the fourth position.

    Michael Addition: Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization and subsequent reduction to introduce the amino group.

    Reductive Amination: This method involves the reduction of chroman-4-one to this compound using suitable reducing agents like sodium borohydride in the presence of an amine source.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Safety and Hazards

Chroman-4-amine has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

Comparison with Similar Compounds

    Chroman-4-one: This compound lacks the amino group and exhibits different chemical and biological properties.

    Chroman-2-amine: Similar to chroman-4-amine but with the amino group attached to the second carbon atom.

    Chroman-4-ol: Contains a hydroxyl group instead of an amino group at the fourth position.

Uniqueness:

  • This compound is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940312
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188198-38-1, 53981-38-7
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

LAH (6.35 g, 167 mmol) was suspended in THF (100 mL) at 0° C. A solution of chroman-4-one oxime (Step A) (10.92 g, 66.92 mmol) in THF (100 mL) was added drop-wise. The mixture was heated slowly to reflux for 4 h. The reaction was cooled to RT and added drop-wise to a stirred saturated solution of Rochelle's salt in H2O. The bi-phasic mixture was stirred rapidly at RT for 1 h. The layers were separated and the aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer showed no evidence of the title compound. The combined organics were dried over MgSO4 and concentrated in vacuo to furnish the crude material, which was purified by flash column chromatography to afford the title compound. MS (APCI pos) 150 (M+H).
Name
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6.35 g
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10.92 g
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100 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared using the procedure as described in Example 7B, substituting the product of Example 16A for the product of Example 7A. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.32 (dd, J 1.0 and 7.5 Hz, 1H), 7. 05 (m, 1H), 6.81 (m, 1H), 6.70 (dd, J 1.0 and 7.5 Hz, 1H), 4.27-4.08 (m, 2H), 3.83 (t, J 6.0 Hz, 1H), 2.03-1.66 (m, 4H). MS (DCI/NH3) m/e 150 (M+H)+.
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Synthesis routes and methods III

Procedure details

To a solution of (4E)-2,3-dihydro-4H-chromen-4-one oxime (3.20 g) in tetrahydrofuran (50 ml) under N2 atmosphere was added lithium aluminum hydride (1M THF, 50 ml). The reaction mixture stirred at ambient temperature for 16 h and was quenched with 10 ml of water, 10 ml of 2 N NaOH and 20 ml of water. The reaction mixture was filtered through celite, acidified with 1 N HCl (50 ml), washed with ethyl ether (2×50 ml), basified with 2 N NaOH, extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated. MPLC was run on a biotage 40S column with 2-4% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (728 mg, 25%): 1H NMR (300 MHz, CDCl3) δ) 7.34, 7.17, 6.92, 6.85, 4.31-4.24, 4.09, 2.18, 1.91-1.86; HRMS (FAB) calcd for C9H11NO+H 150.0919, found 150.0910.
Quantity
3.2 g
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reactant
Reaction Step One
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50 mL
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50 mL
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Yield
25%

Synthesis routes and methods IV

Procedure details

A mixture of 4-aminochromane hydrochloride (27.8 g, 0.15 mol) and aqueous sodium hydroxide (2N) was extracted with ethyl acetate and the organic layer dried (sodium sulfate) and evaporated to give racemic 4-aminochromane (14.2 g, 0.095 mol). To this was added methyl 2-methoxyacetate (10.94 g, 0.105 mol) and 2.5 g Novozym 435 (Aldrich Corp.) in tert-butyl methyl ether, and the mixture heated at reflux for 2 hours. A further addition of Novozym 435 (0.5 g) was made and heating continued until the reaction was complete as judged by hplc. Dichloromethane was added, the biocatalyst filtered off and the organic layer dried (sodium sulfate) and evaporated. The residue was dissolved in the minimum of dichloromethane, and ethanolic hydrochloric acid solution (8N) was added to give (4S)4-aminochromane hydrochloride which was filtered off, and the filtrate evaporated to give N-[(4R)4-chromanyl]-2-methoxyacetamide (8.2 g), mp. 109-112° C.
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27.8 g
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